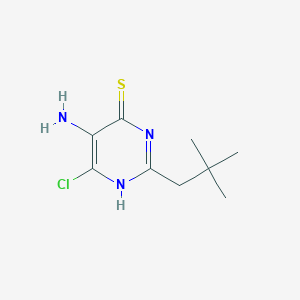![molecular formula C23H20NOP B15212602 3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole CAS No. 110302-06-2](/img/structure/B15212602.png)
3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is a complex organic compound that features an isoxazole ring substituted with a methyl group and a triphenylphosphoranylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole typically involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl . Another method includes the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation . These methods provide efficient routes to obtain the desired isoxazole derivatives under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to yield different isoxazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
科学的研究の応用
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole has several applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to form stable intermediates with various substrates, facilitating reactions such as nucleophilic substitution and cycloaddition . These interactions are crucial for its biological and chemical activities.
類似化合物との比較
Similar Compounds
Similar compounds include:
- Methyl (triphenylphosphoranylidene)acetate
- 2-(Triphenylphosphoranylidene)propanoate
Uniqueness
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is unique due to its combination of an isoxazole ring with a triphenylphosphoranylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
特性
CAS番号 |
110302-06-2 |
|---|---|
分子式 |
C23H20NOP |
分子量 |
357.4 g/mol |
IUPAC名 |
(3-methyl-1,2-oxazol-5-yl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H20NOP/c1-19-17-20(25-24-19)18-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18H,1H3 |
InChIキー |
CJNCJYPRHBCQNH-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
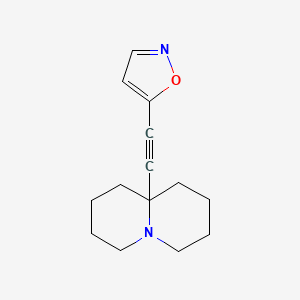

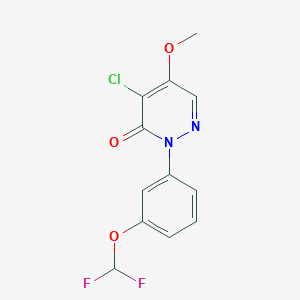
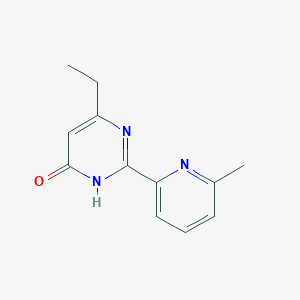
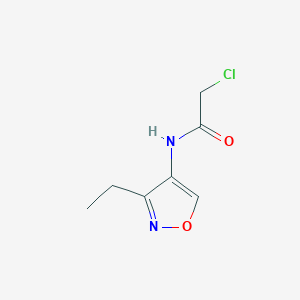
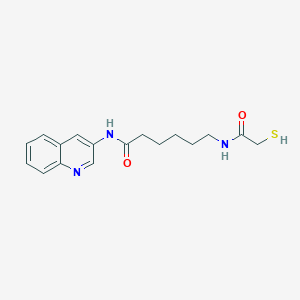
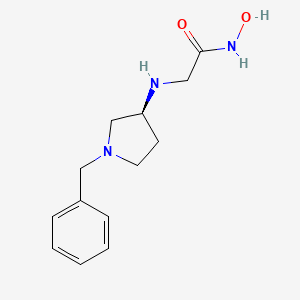


![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
